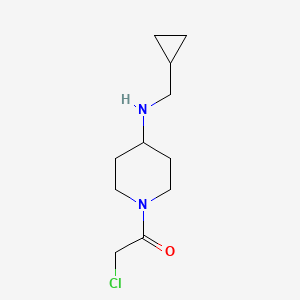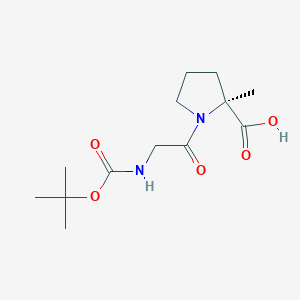
(S)-1-((tert-Butoxycarbonyl)glycyl)-2-methylpyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-((tert-Butoxycarbonyl)glycyl)-2-methylpyrrolidine-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis, particularly in peptide chemistry, due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((tert-Butoxycarbonyl)glycyl)-2-methylpyrrolidine-2-carboxylic acid typically involves the protection of the amino group using the tert-butoxycarbonyl group. One common method is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
(S)-1-((tert-Butoxycarbonyl)glycyl)-2-methylpyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, revealing the free amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of the Boc group is typically achieved using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction will produce the free amino acid.
Scientific Research Applications
(S)-1-((tert-Butoxycarbonyl)glycyl)-2-methylpyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is widely used in peptide synthesis as a protecting group for amino acids.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of (S)-1-((tert-Butoxycarbonyl)glycyl)-2-methylpyrrolidine-2-carboxylic acid involves the protection of the amino group by the Boc group. This protection prevents unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
- (S)-1-((tert-Butoxycarbonyl)glycyl)-2-ethylpyrrolidine-2-carboxylic acid
- (S)-1-((tert-Butoxycarbonyl)glycyl)-2-propylpyrrolidine-2-carboxylic acid
Uniqueness
(S)-1-((tert-Butoxycarbonyl)glycyl)-2-methylpyrrolidine-2-carboxylic acid is unique due to its specific structure, which includes a methyl group at the 2-position of the pyrrolidine ring. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds .
Properties
Molecular Formula |
C13H22N2O5 |
|---|---|
Molecular Weight |
286.32 g/mol |
IUPAC Name |
(2S)-2-methyl-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H22N2O5/c1-12(2,3)20-11(19)14-8-9(16)15-7-5-6-13(15,4)10(17)18/h5-8H2,1-4H3,(H,14,19)(H,17,18)/t13-/m0/s1 |
InChI Key |
FYCCBCMFPOSIRR-ZDUSSCGKSA-N |
Isomeric SMILES |
C[C@]1(CCCN1C(=O)CNC(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CC1(CCCN1C(=O)CNC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


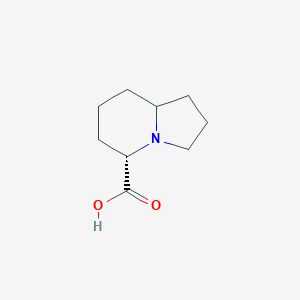

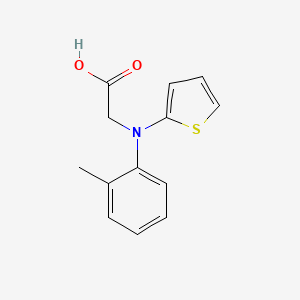
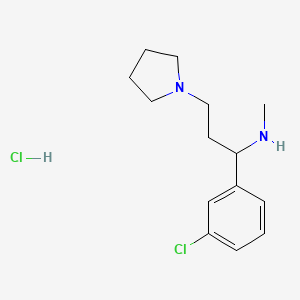
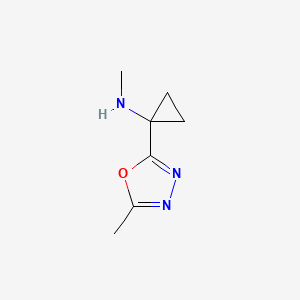
![1-{[Bis(2-hydroxyethyl)amino]methyl}cyclopentan-1-ol](/img/structure/B12994620.png)
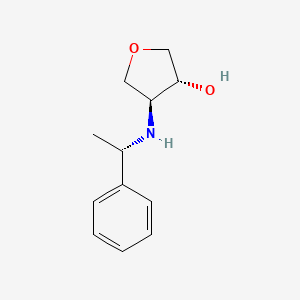
![2-Chloro-4-fluorodibenzo[b,d]furan](/img/structure/B12994635.png)
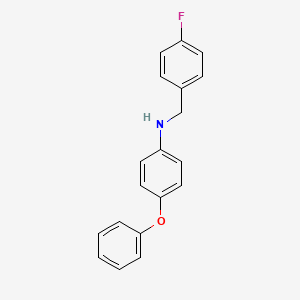
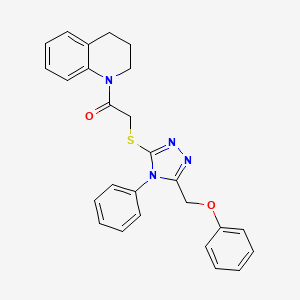
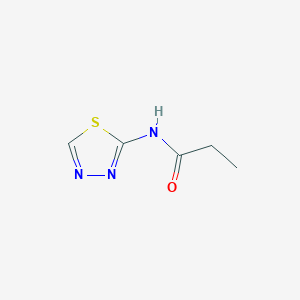
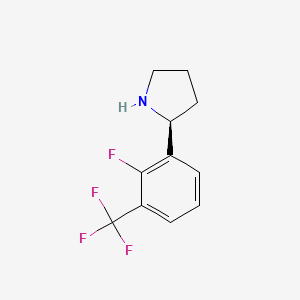
![[2,4'-Bipyridine]-6-carbaldehyde](/img/structure/B12994691.png)
